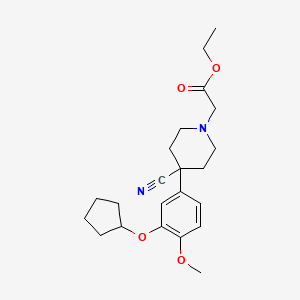

Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate

CAS No.:

Cat. No.: VC16670252

Molecular Formula: C22H30N2O4

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30N2O4 |

|---|---|

| Molecular Weight | 386.5 g/mol |

| IUPAC Name | ethyl 2-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-1-yl]acetate |

| Standard InChI | InChI=1S/C22H30N2O4/c1-3-27-21(25)15-24-12-10-22(16-23,11-13-24)17-8-9-19(26-2)20(14-17)28-18-6-4-5-7-18/h8-9,14,18H,3-7,10-13,15H2,1-2H3 |

| Standard InChI Key | ZTBIBCNPNQALGN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CN1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC3CCCC3 |

Introduction

Structural Overview

The molecular structure of Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate can be described as follows:

-

Core Structure: The compound contains a piperidine ring substituted at position 4 by a cyano group and a phenyl group bearing cyclopentyloxy and methoxy substituents.

-

Functional Groups:

-

A cyano group (-CN) attached to the piperidine ring.

-

An ethyl acetate moiety (-COOEt) linked to the piperidine nitrogen atom.

-

Cyclopentyloxy (-OC5H9) and methoxy (-OCH3) groups on the phenyl ring.

-

This combination of functional groups suggests that the compound may exhibit diverse chemical reactivity and biological activity.

Synthesis

While specific synthetic procedures for this compound are not directly available in the search results, compounds with similar structural motifs are typically synthesized using multi-step organic reactions involving:

-

Formation of the Piperidine Core:

-

Piperidine derivatives are often synthesized via cyclization reactions involving amines and carbonyl compounds.

-

-

Introduction of Substituents:

-

The cyano group can be introduced via nucleophilic substitution or cyanation reactions.

-

The phenyl ring substitutions (cyclopentyloxy and methoxy groups) can be achieved through etherification reactions using appropriate alkyl halides or alcohols.

-

-

Esterification:

-

The ethyl acetate moiety is commonly introduced via esterification using ethyl chloroacetate or related reagents.

-

These steps would involve standard purification techniques such as recrystallization or chromatography to isolate the desired product.

Pharmaceutical Relevance

The presence of a piperidine ring, cyano group, and ester functionality suggests potential applications in drug discovery. Piperidine derivatives are known for their pharmacological activities, including:

-

Neurological Disorders: Piperidine-based compounds have been explored for treating conditions like Alzheimer’s disease and schizophrenia due to their interaction with neurotransmitter receptors.

-

Anti-inflammatory Activity: Substituted phenyl groups often enhance anti-inflammatory properties through inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Chemical Reactivity

The compound's functional groups make it suitable for further chemical modifications, which could optimize its biological activity or tailor its properties for specific applications.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies chemical environments of hydrogen (H) and carbon (C). |

| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |

| Infrared Spectroscopy (IR) | Detects functional groups such as cyano (-CN), ester (-COOEt), etc. |

| X-Ray Crystallography | Provides detailed information on molecular geometry and crystal packing. |

Related Compounds

Compounds with similar structural features have been reported in scientific literature for various purposes:

-

N-(3-Cyano-substituted Compounds): Known for their anti-inflammatory potential via LOX inhibition .

-

Cyclopropane Derivatives: Explored for anticancer activity due to their ability to inhibit tumor growth .

-

Piperidine-Based Drugs: Widely used in treatments for CNS disorders, hypertension, and metabolic syndromes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume